2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 5 and a 2,5-dimethylpyrrole group at position 2. This structure combines aromatic and electron-withdrawing/donating properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves coupling reactions between fluoropyridine derivatives and activated pyrrole intermediates, analogous to methods for related compounds (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol) .
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXUHWIAELZFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine typically involves the condensation of 2,5-dimethylpyrrole with a fluoropyridine derivative under specific reaction conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the pyrrole and fluoropyridine are coupled in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoropyridine moiety to a more saturated form.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substitution Position: The placement of the pyrrole group (position 2 vs. 6 in pyridine derivatives) significantly impacts electronic properties.
- Electron-Withdrawing Groups : The fluorine atom in 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine increases electrophilicity at the pyridine ring compared to methyl or bromo substituents in analogues .
- Biological Activity : Pyrrolidine-carboxamide derivatives (e.g., compound 7) demonstrate antibacterial effects, suggesting that the fluoropyridine analogue could be explored for similar applications if functionalized appropriately .
Key Insights :
- Synthetic Efficiency : High yields (>80%) are achievable for pyrrole-containing compounds via condensation or alkylation, but fluoropyridine synthesis may face challenges due to fluorine's reactivity .
- Fluorine's electronegativity could enhance crystal packing via F···H interactions compared to bulkier groups like CF₃ .
Physicochemical and Spectroscopic Properties
- Solubility : The fluorine atom improves aqueous solubility relative to brominated analogues (e.g., 16a), though methylpyrrole groups may offset this by increasing hydrophobicity .
- Spectroscopy : The ¹H-NMR of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine would show pyrrole methyl signals at ~2.1 ppm and pyridine H-3/H-4 deshielded by fluorine. This contrasts with compound 7, where pyrrolidone carbonyls shift carboxamide protons downfield .
Biological Activity
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine is an organic compound with notable biological activity, particularly in the field of biopharmaceuticals. This compound is characterized by its unique structural features, which contribute to its interaction with biological systems. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁FN₂ |
| Molecular Weight | 190.22 g/mol |
| MDL No. | MFCD21244730 |
| PubChem CID | 65479873 |
| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)-5-fluoropyridine |
| Appearance | Liquid |
Research indicates that 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine exhibits significant effects on cell metabolism and antibody production. It has been observed to enhance the production of monoclonal antibodies in recombinant Chinese hamster ovary (CHO) cells by modulating several metabolic pathways.
Key Findings:
- The compound suppresses cell growth while increasing cell-specific glucose uptake and intracellular ATP levels during monoclonal antibody production .
- It also reduces galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic applications .
Study on Monoclonal Antibody Production
A significant study focused on the impact of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine on monoclonal antibody production highlighted its potential as a bioprocessing agent. The study demonstrated that:
- The addition of this compound resulted in a 1.5-fold increase in final monoclonal antibody concentration compared to control conditions.
- Cell-specific productivity increased from 7.1 pg/cell/day to 11 pg/cell/day , indicating enhanced efficiency in antibody production under optimized conditions .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies have shown that the 2,5-dimethylpyrrole moiety is critical for the biological activity of the compound. Variations in this structure can lead to significant differences in efficacy and productivity in cell cultures.
Comparative Analysis of Pyrrole Derivatives
A comparative analysis of various pyrrole derivatives revealed that:
| Compound Structure | Cell-Specific Productivity (pg/cell/day) |
|---|---|
| Control Condition | 7.1 |
| 2-(2,5-dimethylpyrrole) | 11 |
| Other Pyrrole Derivatives | Varies (lower than control) |
This table illustrates the superior performance of the 2,5-dimethylpyrrole structure compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
